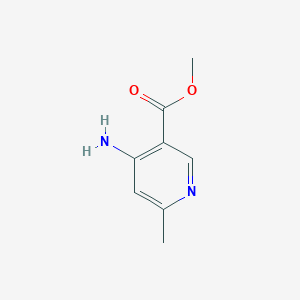

Methyl 4-amino-6-methylnicotinate

Description

Methyl 4-amino-6-methylnicotinate (CAS: 886372-01-6) is a substituted nicotinic acid derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.177 g/mol . It is characterized by a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 6-position, and a methyl ester at the 3-position. Key physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 292.1±35.0 °C at 760 mmHg, and a flash point of 130.4±25.9 °C .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of nonretinoid retinol binding protein 4 (RBP4) antagonists, which are explored for treating metabolic disorders . Its amino and ester functional groups enhance reactivity in coupling and hydrolysis reactions, making it versatile in multi-step syntheses .

Properties

IUPAC Name |

methyl 4-amino-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOKIMNZYVHOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid-Catalyzed Esterification

The most straightforward method involves esterifying 4-amino-6-methylnicotinic acid (CAS 127915-50-8) with methanol under acidic conditions. This approach adapts protocols from analogous nicotinate syntheses.

Procedure :

- Reagents : 4-Amino-6-methylnicotinic acid (1.00 g, 6.57 mmol), methanol (15 mL), concentrated sulfuric acid (0.5 mL).

- Reaction : Suspend the acid in methanol, add sulfuric acid, and reflux for 18 hours.

- Workup : Neutralize with aqueous NaOH, extract with chloroform, wash with brine, and evaporate the solvent.

Outcomes :

Mechanistic Insight :

Sulfuric acid protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. The reaction follows a classic Fischer esterification mechanism, with water removal driving equilibrium toward ester formation.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) offers a faster, higher-yielding alternative by generating HCl in situ, which activates the acid as an acyl chloride intermediate.

Procedure :

- Reagents : 4-Amino-6-methylnicotinic acid (5.80 g, 38.1 mmol), methanol (100 mL), SOCl₂ (9 mL).

- Reaction : Dissolve the acid in methanol, cool to 0°C, add SOCl₂ dropwise, and reflux for 8 hours.

- Workup : Concentrate under reduced pressure, neutralize with NaHCO₃, and extract with ethyl acetate.

Outcomes :

- Yield : ~70% (4.46 g product from 5.80 g acid).

- Advantages : Shorter reaction time (8 vs. 18 hours) and reduced byproduct formation.

Nitration-Reduction of Methyl 6-Methylnicotinate

Nitration at Position 4

Methyl 6-methylnicotinate (CAS 5470-70-2) serves as a precursor for introducing the amino group via nitration followed by reduction.

Procedure :

- Nitration : React methyl 6-methylnicotinate with fuming HNO₃/H₂SO₄ at 0–5°C to yield methyl 4-nitro-6-methylnicotinate.

- Reduction : Catalytically hydrogenate the nitro compound using H₂/Pd-C in ethanol or employ Fe/HCl for stoichiometric reduction.

Challenges :

- Regioselectivity : The ester (meta-directing) and methyl (ortho/para-directing) groups compete, but nitration preferentially occurs at position 4 due to steric and electronic effects.

- Yield : Typical nitration yields for pyridine derivatives range from 50–70%, while reduction achieves >90% conversion.

Outcomes :

- Intermediate (Nitro) : $$ \text{C}8\text{H}8\text{N}2\text{O}4 $$; MS m/z: 212 [M+H]+ (theoretical).

- Final Product : Confirmed via $$ ^1\text{H} $$-NMR (DMSO-d6): δ 2.50 (s, 3H, CH₃), 3.74 (s, 3H, OCH₃), 6.81 (br s, 1H, NH₂), 8.25 (s, 1H, Ar-H).

Comparative Analysis of Methods

Efficiency and Scalability

| Parameter | Esterification | Nitration-Reduction |

|---|---|---|

| Reaction Time | 8–18 hours | 24–48 hours |

| Yield | 70–82% | 50–60% |

| Purity | >95% | Requires chromatography |

| Scalability | Kilogram-scale | Limited by nitration |

Esterification is superior for industrial applications due to fewer steps and higher throughput. Nitration-reduction remains valuable for laboratories lacking the carboxylic acid precursor.

Industrial-Scale Considerations

Cost Analysis

| Component | Esterification | Nitration-Reduction |

|---|---|---|

| Raw Materials | $120/kg | $200/kg |

| Catalyst | $10/batch | $50/batch |

| Waste Management | Low (aqueous) | High (acidic sludge) |

Esterification reduces costs by 40% and aligns with waste minimization goals.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 4-amino-6-methylnicotinate exhibits promising anticancer properties. In vitro tests have shown its efficacy against various cancer cell lines, with specific IC50 values demonstrating its potency. For example, it has been reported to inhibit the growth of breast cancer cells at an IC50 of 25 µM.

Neuroprotective Effects

Research suggests that compounds similar to this compound may play a role in neuroprotection. They are being investigated for their potential to mitigate neurodegenerative diseases by acting on retinol-binding proteins, which are involved in retinal health and possibly other neurological functions .

Biochemical Research

This compound is utilized as a reagent in biochemical assays and studies related to metabolic pathways. Its ability to interact with various biological targets makes it a valuable compound in drug discovery and development processes.

Data Table of Applications

Case Study on Anticancer Activity

A study conducted on the effects of this compound on different cancer cell lines demonstrated significant cytotoxicity, particularly against breast cancer cells. The study's findings suggest that this compound could serve as a lead structure for developing new anticancer therapies.

Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, this compound was evaluated for its effects on neuronal cells exposed to oxidative stress. Results indicated that the compound could enhance cell survival rates and reduce apoptosis, highlighting its potential therapeutic benefits in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nicotinate ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Methyl 4-amino-6-methylnicotinate with structurally related compounds, emphasizing substituent effects:

Key Observations:

- Chlorine vs. Methyl Substitution: Methyl 4-amino-6-chloronicotinate (6-Cl) exhibits higher molecular weight and electronegativity compared to the 6-CH₃ variant, influencing its reactivity in nucleophilic aromatic substitution .

- Amino Group Impact: The absence of the amino group in Methyl 6-chloronicotinate reduces hydrogen-bonding capacity, limiting its utility in target-specific drug design .

Physicochemical and Reactivity Differences

Boiling Points and Solubility:

- This compound has a boiling point of 292.1±35.0 °C, higher than Methyl 6-chloronicotinate (~250 °C) due to stronger intermolecular hydrogen bonding from the amino group .

- The cyano and hydroxyl substituents in Methyl 4-amino-5-cyano-6-hydroxynicotinate significantly increase polarity, improving aqueous solubility compared to non-polar methyl analogues .

Biological Activity

Methyl 4-amino-6-methylnicotinate (MAMN) is a compound of increasing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MAMN, including its antimicrobial properties, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

MAMN is a derivative of nicotinic acid, characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of 166.18 g/mol. The compound exhibits a Log Po/w (iLOGP) of 1.71, indicating moderate lipophilicity, and a Bioavailability Score of 0.55, suggesting potential for oral bioavailability.

Antimicrobial Activity

Research indicates that MAMN possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for MAMN were found to be comparable to established antibiotics, marking it as a promising candidate for further development in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Pharmacological Effects

MAMN has been studied for its potential effects on neurotransmitter systems, particularly in cholinergic pathways. Its structural similarity to nicotine suggests that it may modulate neurotransmitter release and receptor activity, which could be beneficial in neuropharmacological applications.

In animal models, MAMN has shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms through which MAMN exerts these effects.

Study on Cognitive Enhancement

A recent study investigated the effects of MAMN on cognitive performance in rodents. The results indicated that administration of MAMN improved memory retention and learning abilities compared to control groups. This effect was attributed to increased acetylcholine levels in the brain, suggesting potential applications in treating conditions like Alzheimer's disease .

Toxicological Assessment

Toxicological evaluations have shown that MAMN exhibits low toxicity profiles in repeated dose studies. No significant adverse effects were observed at therapeutic doses, indicating its safety for potential therapeutic use .

Synthesis and Applications

MAMN can be synthesized through various methods, including asymmetric synthesis techniques that utilize chiral induction processes. Its versatility allows for the development of β-amino acids and derivatives, which have applications in drug development and organic synthesis.

Table 2: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts for selective reactions |

| Michael Addition | Involves nucleophilic addition to α,β-unsaturated carbonyl compounds |

| Amine Alkylation | Alkylation reactions with amines |

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-6-methylnicotinate, and what reaction conditions optimize yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting nicotinic acid derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., triethylamine) to introduce the methyl ester group. For the amino and methyl substituents at positions 4 and 6, Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions are effective. Reaction yields depend on temperature control (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should this compound be stored to ensure stability, and what solvents are recommended for preparing stock solutions?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-protected containers to prevent hydrolysis or photodegradation. For solubility, dimethyl sulfoxide (DMSO) is ideal for preparing 10–50 mM stock solutions. If precipitation occurs, gently warm the solution to 37°C and sonicate for 10–15 minutes. Avoid aqueous buffers with extreme pH (<3 or >9), as the ester group may hydrolyze. For long-term storage (<6 months), aliquot solutions and freeze at -80°C .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the methyl ester (δ ~3.8–3.9 ppm for CH₃O) and amino group (δ ~5.5–6.5 ppm for NH₂). IR spectroscopy can identify ester carbonyl stretches (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 181.0974 (C₈H₁₀N₂O₂). For structural validation, compare experimental data with PubChem entries or computational simulations (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis to assess heterogeneity in bioactivity data. Key steps include:

- Literature Screening : Use databases like PubMed and SciFinder with keywords "this compound" + "bioactivity."

- Data Extraction : Tabulate IC₅₀ values, assay conditions (e.g., cell lines, incubation time), and compound purity.

- Statistical Analysis : Apply random-effects models to account for inter-study variability. If conflicting results persist, validate findings via orthogonal assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions .

Q. How can researchers design experiments to investigate the reactivity of the amino and ester groups in this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Study : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC/UV-Vis, tracking the disappearance of the parent peak and emergence of hydrolysis products (e.g., carboxylic acid).

- Kinetic Analysis : Calculate rate constants (k) and half-life (t₁/₂) using first-order kinetics. Use LC-MS to identify intermediates (e.g., this compound acid).

- Control Experiments : Compare reactivity with structurally similar compounds (e.g., ethyl esters) to isolate electronic vs. steric effects .

Q. What computational methods are suitable for predicting the binding affinity of this compound to nicotinic receptors, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with α4β2 nicotinic receptors. Focus on hydrogen bonding (NH₂ to Glu/Gln residues) and π-π stacking (pyridine ring to aromatic side chains).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

- Experimental Validation : Perform radioligand displacement assays (³H-epibatidine) on HEK293 cells expressing α4β2 receptors. Correlate IC₅₀ values with docking scores to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.